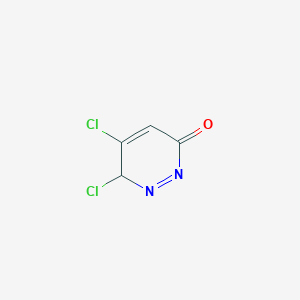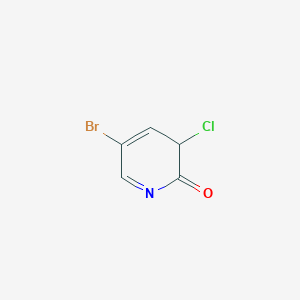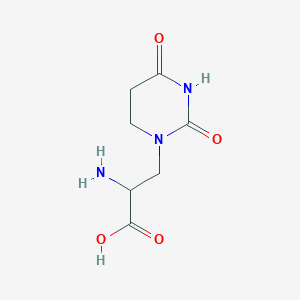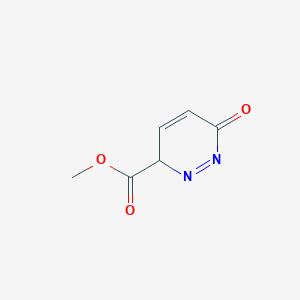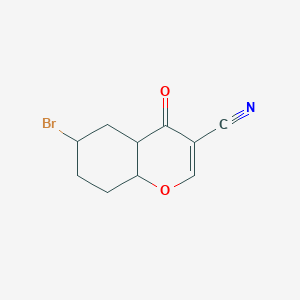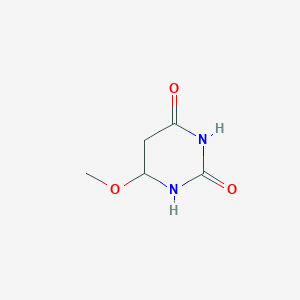![molecular formula C15H16NO4- B12360609 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)
2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID is a chemical compound with the molecular formula C15H17NO4. It is known for its unique spirocyclic structure, which includes a nitrogen atom within the spiro ring system. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID typically involves the reaction of a suitable spirocyclic precursor with a benzyloxycarbonyl (CBZ) protecting group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the CBZ protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce free amines.
Wissenschaftliche Forschungsanwendungen
2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. The CBZ protecting group can be removed under reductive conditions, revealing the active amine, which can then interact with enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID: Lacks the CBZ protecting group, making it more reactive.
2-CBZ-2-AZA-SPIRO[3.4]OCTANE-6-CARBOXYLIC ACID: Contains a larger spiro ring, which can affect its chemical properties and reactivity.
Uniqueness
2-CBZ-2-AZA-SPIRO[3.3]HEPTANE-6-CARBOXYLIC ACID is unique due to its specific spirocyclic structure and the presence of the CBZ protecting group. This combination provides a balance between stability and reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C15H16NO4- |
|---|---|
Molekulargewicht |
274.29 g/mol |
IUPAC-Name |
2-phenylmethoxycarbonyl-2-azaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C15H17NO4/c17-13(18)12-6-15(7-12)9-16(10-15)14(19)20-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/p-1 |
InChI-Schlüssel |
TXYJSXKXMYOUBY-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(CC12CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride](/img/structure/B12360534.png)
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B12360545.png)
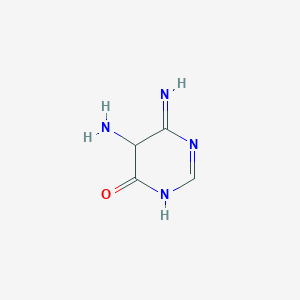
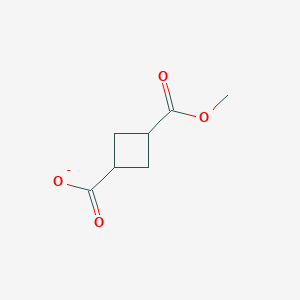
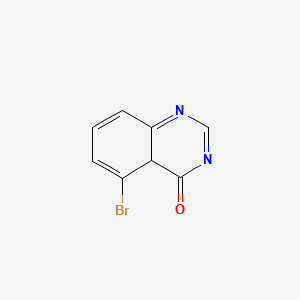
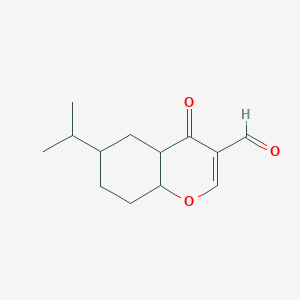
![2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid](/img/structure/B12360566.png)
